

# 2-Chloro-5-nitronicotinic acid CAS number

## 42959-38-6

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### Compound of Interest

Compound Name: 2-Chloro-5-nitronicotinic acid

Cat. No.: B1590578

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An In-depth Technical Guide to **2-Chloro-5-nitronicotinic Acid** (CAS: 42959-38-6)

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **2-Chloro-5-nitronicotinic acid**. It moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's synthesis, reactivity, and application, grounded in established chemical principles and field-proven insights.

## Strategic Overview: The Role of a Trifunctional Pyridine Building Block

**2-Chloro-5-nitronicotinic acid** is not merely another reagent; it is a highly versatile pyridine-based building block. Its strategic value in synthesis stems from the orthogonal reactivity of its three functional groups: a carboxylic acid, an electrophilic chlorine atom, and a reducible nitro group. This trifunctional nature allows for a programmed, sequential modification of the pyridine scaffold, making it an essential intermediate in the synthesis of complex, high-value molecules for the pharmaceutical, agrochemical, and materials science sectors.<sup>[1][2][3]</sup> The electron-withdrawing properties of the nitro group and the pyridine nitrogen activate the chlorine at the C-2 position for nucleophilic aromatic substitution (SNAr), while the carboxylic acid at C-3 provides a handle for amide bond formation and other derivatizations. The nitro group itself can

be readily reduced to an amine, opening up another avenue for diverse chemical transformations.

## Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of **2-Chloro-5-nitronicotinic acid** are summarized below.

### Core Properties

Property	Value	Reference
CAS Number	42959-38-6	[2]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>4</sub>	[2][4]
Molecular Weight	202.55 g/mol	[2][4]
Appearance	White to yellow solid	[2]
Melting Point	140-143 °C	[2]
Boiling Point	384.8 °C at 760 mmHg	[2][4]
Density	1.702 g/cm <sup>3</sup>	[2]
Flash Point	186.5 °C	[2]
SMILES	C1=C(C=NC(=C1C(=O)O)Cl)-- INVALID-LINK--[O-]	[4]
InChI Key	WOFZRBCITDVRON- UHFFFAOYSA-N	

### Spectroscopic Signature Analysis

While a dedicated, published spectrum for this specific molecule is not available in the initial search, its structure allows for a robust prediction of its spectroscopic characteristics based on well-understood principles and data from analogous compounds.

- <sup>1</sup>H NMR (Proton NMR): The pyridine ring is expected to show two aromatic protons. Due to the anisotropic effects of the surrounding electron-withdrawing groups (Cl, NO<sub>2</sub>, COOH),

these protons will be significantly deshielded, appearing as distinct signals in the downfield region of the spectrum (likely  $>8.0$  ppm).

- $^{13}\text{C}$  NMR (Carbon NMR): Six distinct signals are expected, one for each carbon atom. The carboxyl carbon will appear significantly downfield ( $\sim 160$ - $170$  ppm). The carbons attached to the electronegative chlorine and nitro groups (C2 and C5) and the carbons adjacent to the ring nitrogen will also be deshielded.
- FT-IR (Infrared Spectroscopy): Key vibrational bands would confirm the presence of the functional groups:
  - A broad O-H stretch from the carboxylic acid ( $\sim 2500$ - $3300\text{ cm}^{-1}$ ).
  - A sharp C=O stretch from the carboxylic acid ( $\sim 1700$ - $1730\text{ cm}^{-1}$ ).
  - Asymmetric and symmetric N-O stretches from the nitro group ( $\sim 1520$ - $1560\text{ cm}^{-1}$  and  $\sim 1345$ - $1385\text{ cm}^{-1}$ , respectively).
  - C-Cl stretching vibrations in the fingerprint region.
- MS (Mass Spectrometry): In Electron Ionization (EI) mode, the mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  202. A characteristic isotopic pattern for one chlorine atom ( $\text{M}^+$  and  $\text{M}+2$  peaks in an approximate 3:1 ratio) would be definitive proof of its presence.[\[5\]](#)

## Experimental Protocol: General Spectroscopic Sample Preparation

- NMR Spectroscopy: Dissolve 10-20 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent, such as  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ . Add a small amount of tetramethylsilane (TMS) as an internal standard.[\[5\]](#)
- FT-IR Spectroscopy (KBr Pellet Method): Finely grind 1-2 mg of the sample with  $\sim 200$  mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[\[5\]](#)
- Mass Spectrometry (EI): Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC), if the compound is sufficiently volatile and thermally stable.

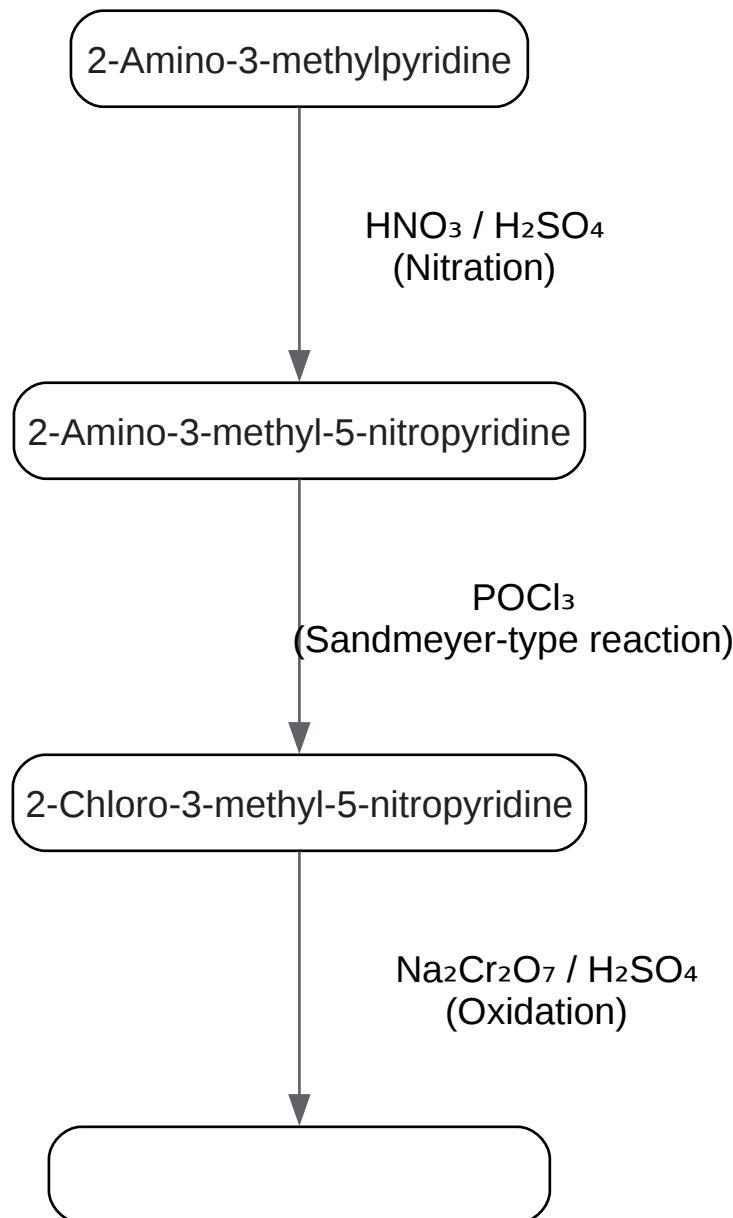
Use a standard ionization energy of 70 eV.[5]

## Synthesis Methodologies: Constructing the Core Scaffold

Several synthetic routes to **2-Chloro-5-nitronicotinic acid** have been reported, primarily starting from more common pyridine derivatives. The choice of route often depends on the availability and cost of starting materials and the desired scale of production.

### Route A: From 2-Amino-3-methylpyridine

This three-step synthesis is a robust method that builds the required functionality onto a readily available starting material.[1]



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Caption: Synthesis pathway from 2-Amino-3-methylpyridine.

- Step 1: Nitration. The initial nitration at the C-5 position is directed by the activating amino group at C-2 and the weakly activating methyl group at C-3. The use of a potent nitrating mixture (concentrated nitric and sulfuric acids) is essential to overcome the inherent electron deficiency of the pyridine ring.
- Step 2: Chlorination. The transformation of the amino group to a chloro group is achieved via a Sandmeyer-type reaction sequence. The amino group is first diazotized, and the resulting

diazonium salt is then displaced by a chloride ion, often sourced from phosphorus oxychloride ( $\text{POCl}_3$ ) which also acts as the dehydrating agent.[1]

- Step 3: Oxidation. The final step involves the strong oxidation of the methyl group to a carboxylic acid. Sodium dichromate in sulfuric acid is a classic and effective choice for oxidizing benzylic-type methyl groups on electron-deficient rings to the corresponding carboxylic acid.[1]

## Route B: From 2-Hydroxynicotinic Acid

This two-step approach leverages the reactivity of a different starting material.[1]

- Nitration: 2-Hydroxynicotinic acid is first nitrated using fuming nitric acid in concentrated sulfuric acid to yield 2-hydroxy-5-nitronicotinic acid.
- Chlorination: The hydroxyl group is then converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride ( $\text{POCl}_3$ ). This reaction proceeds because the pyridine nitrogen protonates in the acidic medium, making the hydroxyl group a better leaving group, which is then displaced by chloride.

## Experimental Protocol: Synthesis via Route A, Step 3 (Oxidation)

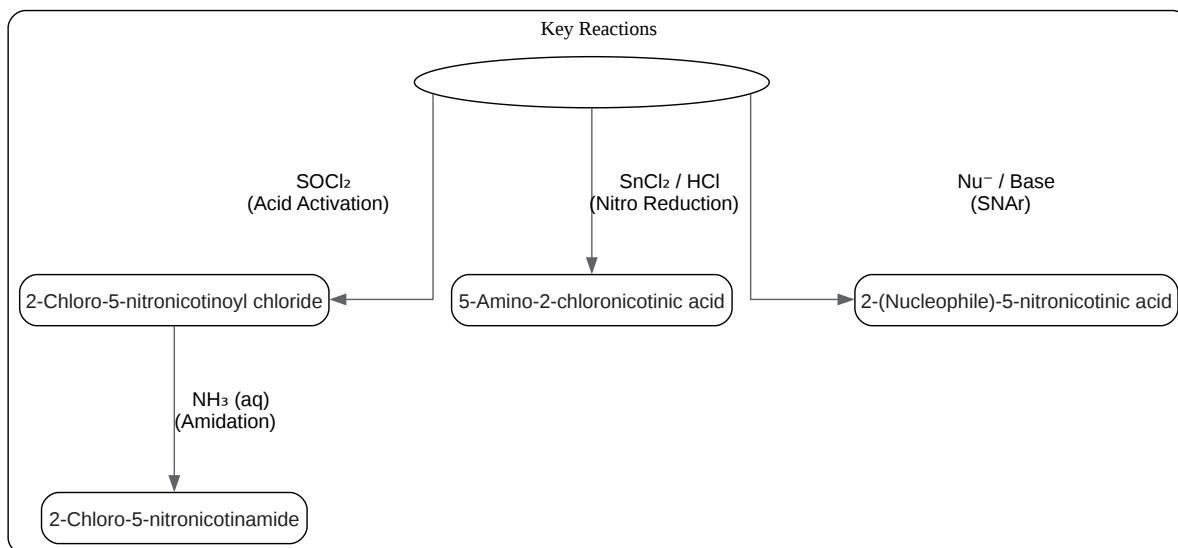
This protocol is an illustrative example based on reported procedures.[1]

- Setup: In a well-ventilated fume hood, dissolve 2-Chloro-3-methyl-5-nitropyridine (8.6g, 0.05 mol) in concentrated sulfuric acid (70 mL) in a flask equipped with a magnetic stirrer and a thermometer.
- Reagent Addition: Cool the stirred solution in an ice bath. Slowly add sodium dichromate (20.1g, 0.0675 mol) in small portions, ensuring the internal temperature does not exceed 30°C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at 30°C for 15 hours.

- Workup: Slowly pour the reaction mixture onto crushed ice (400g) with vigorous stirring. A white precipitate of the crude product will form.
- Extraction: Extract the aqueous mixture three times with ethyl acetate (250 mL portions).
- Purification: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude product.
- Recrystallization: Recrystallize the crude solid from ethanol to obtain pure **2-Chloro-5-nitronicotinic acid**.

## Chemical Reactivity and Synthetic Utility

The synthetic power of **2-Chloro-5-nitronicotinic acid** lies in the selective manipulation of its three key functional sites.



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Caption: Key reaction pathways for **2-Chloro-5-nitronicotinic acid**.

- Reactions at the Carboxylic Acid: The carboxylic acid is readily converted to a more reactive acid chloride using thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride.[1][6] This activated intermediate, 2-chloro-5-nitronicotinoyl chloride, is a precursor to a wide array of amides, esters, and other carboxylic acid derivatives. For instance, treatment with aqueous ammonia yields 2-chloro-5-nitronicotinamide.[1][6]
- Reactions at the Nitro Group: The nitro group is a versatile functional handle, most commonly used as a precursor to an amino group. The reduction is typically achieved with high yield using reagents like stannous chloride ( $\text{SnCl}_2$ ) in concentrated hydrochloric acid or

catalytic hydrogenation.<sup>[1]</sup> The resulting 5-amino-2-chloronicotinic acid is a valuable intermediate for further functionalization, such as diazotization or amide coupling.

- Reactions at the Chloro Group: The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the C-5 nitro group. This allows for its displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiolates), providing a powerful method for introducing diverse substituents onto the pyridine ring.

## Applications in Scientific Research & Development

The derivatives of **2-Chloro-5-nitronicotinic acid** are prevalent across multiple scientific disciplines, underscoring its importance as a core building block.

- Pharmaceutical Development: This compound is a cornerstone in medicinal chemistry. It serves as a key intermediate in the synthesis of anti-inflammatory and anti-cancer drugs.<sup>[3]</sup> Its derivatives have been explored for treating tumors, with a proposed mechanism involving the reduction of the nitro group by flavoproteinases to form active metabolites.<sup>[1]</sup> Notably, it has also been identified as an inhibitor of HIV-1 reverse transcriptase, binding to a hydrophobic pocket in the enzyme's active site and showing efficacy against nevirapine-resistant strains.<sup>[4]</sup>
- Agrochemical Synthesis: In agriculture, it is used to formulate advanced crop protection products.<sup>[3]</sup> It has been specifically cited as a precursor in the synthesis of novel herbicides.<sup>[1]</sup>
- Material Science and Other Industries: The unique electronic and chelating properties of this molecule are also harnessed in other fields. It has been explored for creating advanced materials like polymers and coatings to improve durability.<sup>[3]</sup> Its ability to form stable complexes with metal ions makes it useful as a chelating agent.<sup>[2]</sup> Furthermore, it is used as a component in the production of specialized dyes and pigments.<sup>[2]</sup>
- Biochemical Research: Scientists use this compound and its derivatives in fundamental research, including studies on enzyme inhibition and receptor binding, to help elucidate biological pathways and disease mechanisms.<sup>[3]</sup>

## Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with this or any chemical reagent.

### Hazard Identification

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed)
- Hazard Codes: Xi, Xn (Irritant, Harmful)[2]

### Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust.[7]
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[7][8]
- Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[7][8]
- Respiratory Protection: If exposure limits are exceeded or dust is generated, use a full-face respirator with an appropriate particulate filter.[7]

### Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[9]

### First-Aid Measures

- If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
- In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Consult a physician.[8]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
- If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

## Conclusion

**2-Chloro-5-nitronicotinic acid**, CAS 42959-38-6, is a synthetically versatile and strategically important molecule. The distinct and predictable reactivity of its chloro, nitro, and carboxylic acid functionalities provides chemists with a powerful platform for constructing complex molecular architectures. Its demonstrated utility as a key intermediate in the development of pharmaceuticals, herbicides, and advanced materials solidifies its role as an indispensable tool for researchers and scientists pushing the boundaries of chemical innovation.

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## References

- 1. Page loading... [wap.guidechem.com]
- 2. Cas 42959-38-6,2-Chloro-5-nitronicotinic acid | lookchem [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chloro-5-nitronicotinic acid | 42959-38-6 | SBA95938 [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-CHLORO-5-NITRONICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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